3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Chemical Structure and Key Features
3-(2-Chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 3-(2-chlorophenyl) substituent at position 3 of the pyrazolo[1,5-a]pyrimidine core, introducing steric bulk and electron-withdrawing effects.
- A 5-methyl group at position 5, contributing to hydrophobic interactions and metabolic stability.
- A 7-amine group linked to a 4-ethoxyphenyl moiety, which may enhance solubility and modulate receptor binding.
Potential Applications Pyrazolo[1,5-a]pyrimidines are widely studied for their biological activity, including anti-mycobacterial , anti-inflammatory , and microtubule-stabilizing properties .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-3-27-16-10-8-15(9-11-16)25-20-12-14(2)24-21-18(13-23-26(20)21)17-6-4-5-7-19(17)22/h4-13,25H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTZCQGAFUXJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, focusing on substituent effects and biological activity.
Key Comparisons
3-Position Substituents 2-Chlorophenyl (Target) vs. 4-Fluorophenyl: Fluorine at the 4-position in analogs (e.g., compound 32 ) enhances anti-mycobacterial activity (MIC = 0.06 µM) due to improved electronegativity and target binding . 2-Methoxyphenyl (): Methoxy groups increase electron density, which may improve solubility but reduce target affinity compared to halogenated analogs .
5-Position Substituents
- Methyl (Target) vs. Phenyl/p-Tolyl : Methyl groups (e.g., compound 33 ) balance hydrophobicity and metabolic stability, whereas bulkier aryl groups (e.g., p-tolyl) enhance potency but may reduce bioavailability .
7-Amine Substituents
- 4-Ethoxyphenyl (Target) vs. Pyridin-2-ylmethyl : Pyridylmethyl groups (e.g., compound 47 ) improve binding to mycobacterial ATP synthase via hydrogen bonding . The ethoxyphenyl group in the target compound may enhance membrane permeability due to its lipophilic ethoxy moiety.
- N-sec-Butyl () : Alkyl chains like sec-butyl improve metabolic stability but may reduce solubility compared to aryl amines .
Table 2: Physicochemical and Pharmacokinetic Properties
Research Findings and Gaps
- Anti-Mycobacterial Activity: Fluorophenyl analogs exhibit potent M.
- Neuroprotective Potential: Triazolo[1,5-a]pyrimidines with chlorophenyl groups (e.g., compound 47 ) show microtubule-stabilizing effects, suggesting a possible avenue for the target compound .
- Metabolic Stability : Ethoxyphenyl substituents may reduce oxidative metabolism compared to pyridylmethyl groups, but this requires experimental validation.
Biological Activity
The compound 3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research into the biological activity of pyrazolo[1,5-a]pyrimidines indicates that they exhibit a range of pharmacological effects, including antitumor , anti-inflammatory , and antimicrobial properties. The specific compound has been studied for its potential as an anticancer agent and its effects on various cellular pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines. The compound has demonstrated significant inhibitory activity against several cancer cell lines, including:
- A431 (vulvar epidermal carcinoma)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro assays have shown that this compound can induce apoptosis in these cancer cells, primarily through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki67 and cyclin D1.
Table 1: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 12.5 | Caspase activation |
| MCF-7 | 15.0 | Inhibition of cyclin D1 |
| HeLa | 10.0 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
In vitro studies indicate that it exhibits bactericidal activity against both gram-positive and gram-negative bacteria, with particular efficacy noted against methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, preventing them from dividing.
Case Studies
Several case studies have documented the effects of this compound in animal models:
- Study on Tumor Growth Inhibition : In a xenograft model using A431 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls.
- Antimicrobial Efficacy in Vivo : In a murine model infected with MRSA, administration of the compound led to a notable decrease in bacterial load and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
